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Compound of Interest

Compound Name:
5-Bromo-2-methyl-1,3-

benzoxazole

Cat. No.: B1278246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its

derivatives exhibiting a wide spectrum of biological activities, including anticancer and

antimicrobial properties. The introduction of a bromine atom to the benzoxazole core has been

shown to significantly modulate these activities. This guide provides a comprehensive

comparison of brominated benzoxazoles, summarizing their structure-activity relationships

(SAR), presenting key experimental data, and detailing the methodologies used for their

evaluation.

Anticancer Activity of Brominated Benzoxazoles
Brominated benzoxazoles have emerged as a promising class of anticancer agents, with their

mechanism of action often linked to the inhibition of key signaling pathways involved in tumor

growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2) pathway. Inhibition of VEGFR-2 can lead to the induction of apoptosis in cancer cells.

Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative

brominated benzoxazole derivatives against various cancer cell lines.
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Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

1a

2-(4-

Bromophenyl)be

nzoxazole

MCF-7 (Breast) 15.21 [1]

HepG2 (Liver) 10.50 [1]

1b

5-Bromo-2-

(phenyl)benzoxa

zole

A549 (Lung) 7.8 [2]

1c

6-Bromo-2-(4-

chlorophenyl)ben

zoxazole

HT-29 (Colon) 5.2 [3]

1d

7-Bromo-2-

(pyridin-4-

yl)benzoxazole

Hek293 (Kidney) - [2]

Note: The specific structures for each compound ID are generalized representations based on

the provided literature. For detailed chemical structures, please refer to the cited articles.

Structure-Activity Relationship (SAR) for Anticancer
Activity
The position and substitution pattern of the bromine atom on the benzoxazole ring, as well as

the nature of the substituent at the 2-position, play a crucial role in determining the anticancer

potency.

Position of Bromine: Bromination at the 5- or 6-position of the benzoxazole ring often leads

to enhanced cytotoxic activity.[3]

Substitution at the 2-Position: The presence of an aromatic or heteroaromatic ring at the 2-

position is a common feature in active compounds. Electron-withdrawing groups on this ring

can further enhance activity.[3] For instance, a 4-bromophenyl substituent at the 2-position

has shown significant activity.[1]
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Mechanism of Action: Several brominated benzoxazoles have been identified as potent

inhibitors of VEGFR-2, a key regulator of angiogenesis.[1][4] This inhibition can trigger the

intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins like

Bax and Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]

Signaling Pathway: VEGFR-2 Inhibition and Apoptosis
Induction
The following diagram illustrates the proposed mechanism of action for brominated

benzoxazoles as anticancer agents, involving the inhibition of the VEGFR-2 signaling pathway

and subsequent induction of apoptosis.

Caption: Inhibition of VEGFR-2 by brominated benzoxazoles blocks downstream signaling,

leading to decreased cell proliferation and induction of apoptosis.

Antimicrobial Activity of Brominated Benzoxazoles
Brominated benzoxazoles also exhibit significant activity against a range of pathogenic bacteria

and fungi. Their mechanism of action is believed to involve the disruption of essential cellular

processes in microorganisms.

Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

brominated benzoxazole derivatives against various microbial strains.
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Compound ID Structure
Microbial
Strain

MIC (µg/mL) Reference

2a

5-Bromo-2-

(methyl)benzoxa

zole

Staphylococcus

aureus
15.6 [6]

2b

2-(4-

Bromophenyl)be

nzoxazole

Escherichia coli 31.2 [2]

2c

6-Bromo-2-

(furan-2-

yl)benzoxazole

Candida albicans 7.8 [6]

2d

5-Bromo-2-

(thiophen-2-

yl)benzoxazole

Pseudomonas

aeruginosa
62.5 [6]

Note: The specific structures for each compound ID are generalized representations based on

the provided literature. For detailed chemical structures, please refer to the cited articles.

Structure-Activity Relationship (SAR) for Antimicrobial
Activity
The antimicrobial profile of brominated benzoxazoles is influenced by the substitution pattern

on the benzoxazole core and the nature of the group at the 2-position.

Halogenation: The presence of a bromine atom is often associated with potent antimicrobial

activity.

2-Position Substituent: Heterocyclic rings, such as furan and thiophene, at the 2-position

have been shown to impart significant antifungal and antibacterial activity.[6]

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can

affect its ability to penetrate microbial cell membranes.

Experimental Protocols
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Detailed methodologies are crucial for the accurate evaluation and comparison of the biological

activities of brominated benzoxazoles.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.[7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells and is

quantified by measuring the absorbance at a specific wavelength.[8][9]

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the brominated

benzoxazole compounds and incubate for 48-72 hours.

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at

37°C.[10]

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.[10]

Absorbance Measurement: Measure the absorbance of the solution using a microplate

reader at a wavelength of 570 nm.[8]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value, which is the concentration of the compound that inhibits 50% of

cell growth.

Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[11][12]
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Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and

a standardized inoculum of the test microorganism is added. The MIC is the lowest

concentration of the agent that inhibits visible growth of the microorganism after incubation.[13]

[14]

Protocol:

Preparation of Antimicrobial Solutions: Prepare a stock solution of the brominated

benzoxazole compound and perform serial two-fold dilutions in a suitable broth medium

(e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12]

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent

to a 0.5 McFarland standard.

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a

growth control (broth and inoculum without the compound) and a sterility control (broth only).

[12]

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C

for fungi) for 18-24 hours.[11]

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the

lowest concentration of the compound in which no visible growth is observed.[12]

Experimental Workflow
The following diagram outlines the general workflow for the screening and evaluation of

brominated benzoxazoles for their anticancer and antimicrobial activities.
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Experimental Workflow for Screening Brominated Benzoxazoles
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Caption: A general workflow for the discovery and development of brominated benzoxazoles as

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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brominated-benzoxazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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